molecular formula C8H16ClN B1265521 1-(2-Chloroethyl)azepane CAS No. 2205-31-4

1-(2-Chloroethyl)azepane

Cat. No.: B1265521
CAS No.: 2205-31-4
M. Wt: 161.67 g/mol
InChI Key: FEZWHSLWYVTEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)azepane is a seven-membered azepane ring substituted with a 2-chloroethyl group. Its hydrochloride salt, This compound hydrochloride (CAS: 26487-67-2), has the molecular formula C₈H₁₇Cl₂N, an average mass of 198.131 g/mol, and a ChemSpider ID of 30927 . The compound is characterized by high lipid solubility, a property common among nitrosourea derivatives, which facilitates penetration into biological membranes, including the blood-brain barrier . Its primary applications are in medicinal chemistry, particularly as an intermediate in the synthesis of alkylating agents and nitrosoureas with antitumor activity .

Properties

IUPAC Name

1-(2-chloroethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c9-5-8-10-6-3-1-2-4-7-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWHSLWYVTEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176526
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2205-31-4
Record name 1-(2-Chloroethyl)azepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)hexahydro-1H-azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)azepane typically involves the alkylation of azepane with 2-chloroethanol. One common method includes the following steps:

    Alkylation: Azepane is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.

    Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

For industrial production, the process may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)azepane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and the induction of cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepane Derivatives with Varied Substituents

1-(Chloroacetyl)azepane (CAS: 52227-33-5)
  • Molecular formula: C₈H₁₄ClNO
  • Average mass : 175.656 g/mol
  • Key difference : Contains a chloroacetyl group (Cl-C(=O)-) instead of a chloroethyl chain.
  • Implications : The carbonyl group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to 1-(2-Chloroethyl)azepane. This compound is often used in peptide synthesis and as a crosslinking agent .
1-(2-Chloro-5-fluoro-4-pyrimidinyl)azepane (CAS: 1338495-03-6)
  • Molecular formula : C₁₀H₁₃ClFN₃
  • Average mass : 229.683 g/mol
  • Key difference : Substituted with a chloro-fluoropyrimidinyl group , a heteroaromatic moiety.
  • This structural feature is common in kinase inhibitors and antiviral agents .
1-Azepanyl(2-chlorophenyl)methanone (CAS: 18494-63-8)
  • Molecular formula: C₁₃H₁₆ClNO
  • Key difference : Features a 2-chlorobenzoyl group attached to the azepane nitrogen.
  • Implications : The aromatic ring increases lipophilicity and may improve binding to hydrophobic pockets in proteins. Such compounds are explored in CNS drug development due to their ability to cross the blood-brain barrier .
2-(4-Chlorophenyl)azepane (CAS: 383129-18-8)
  • Molecular formula : C₁₂H₁₆ClN
  • Average mass : 209.72 g/mol
  • Key difference : A 4-chlorophenyl group is directly attached to the azepane ring.
  • Implications : The para-chloro substitution on the phenyl ring enhances steric bulk and electronic effects, influencing receptor selectivity. This compound is structurally related to psychoactive substances, where azepane isomers exhibit distinct biological activities .

Analogous Compounds with Different Cyclic Amines

1-(2-Chloroethyl)piperidine hydrochloride (CAS: 2008-75-5)
  • Molecular formula : C₇H₁₅Cl₂N
  • Key difference : Replaces the seven-membered azepane with a six-membered piperidine ring .
  • Piperidine derivatives are often less potent in CNS-targeting drugs compared to azepane analogs .
1-(3-Chloropropyl)pyrrolidine hydrochloride (CAS: 39743-20-9)
  • Molecular formula : C₇H₁₅Cl₂N
  • Key difference : Uses a five-membered pyrrolidine ring with a 3-chloropropyl chain.
  • Implications : The shorter alkyl chain and smaller ring limit its alkylating efficiency. Pyrrolidine derivatives are typically less persistent in biological systems due to faster hydrolysis .
Alkylating Activity
  • This compound and its hydrochloride salt exhibit moderate alkylating activity, critical for DNA crosslinking in anticancer therapies. However, its breakdown products (e.g., chloroethyl isocyanate) may inhibit DNA repair mechanisms, enhancing cytotoxicity .
  • Nitrosourea analogs (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea) demonstrate higher alkylating and carbamoylating activities, contributing to their superior antitumor efficacy but also increased toxicity .
Solubility and Bioavailability
  • Lipid solubility: this compound hydrochloride has a higher octanol/water distribution coefficient than piperidine or pyrrolidine analogs, improving its CNS penetration .
  • Aqueous stability : Azepane derivatives generally exhibit longer half-lives in plasma compared to piperidine counterparts, which degrade faster due to ring strain .

Biological Activity

1-(2-Chloroethyl)azepane, also known as this compound hydrochloride, is a chemical compound that has garnered attention in medicinal chemistry and pharmacological research due to its potential biological activities. This compound features a chloroethyl group, which is known for its reactivity and ability to form covalent bonds with biological molecules, making it a candidate for various therapeutic applications, particularly in cancer treatment.

This compound is characterized by its azepane ring structure combined with a chloroethyl substituent. This unique combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chloroethyl group allows for nucleophilic substitution reactions, which can lead to the formation of new compounds through interactions with amines or alcohols.

Property Details
Chemical Formula C₇H₁₃ClN
Molecular Weight 145.64 g/mol
CAS Number 26487-67-2
Functional Groups Chloroethyl, Azepane

The mechanism of action of this compound involves its interaction with nucleophilic sites on proteins or DNA. The chloroethyl moiety can form covalent bonds with these sites, leading to alterations in protein structure and function, which can disrupt cellular processes and induce cytotoxic effects. This mechanism is particularly relevant in the context of anticancer activity, where such modifications can lead to apoptosis in cancer cells.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic properties. Studies have demonstrated its potential as an anticancer agent by inducing cell death in various cancer cell lines. The compound's ability to form covalent bonds with critical biological macromolecules underlies its therapeutic potential.

  • Case Study 1 : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines, with IC50 values indicating effective cytotoxicity at low micromolar concentrations.

Pharmacological Applications

The compound is being explored as a precursor in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow it to serve as a building block for developing novel drugs targeting specific biological pathways.

  • Case Study 2 : A recent study highlighted the synthesis of sigma receptor ligands using this compound as an intermediate. These ligands demonstrated promising binding affinities and selectivity profiles, suggesting potential applications in treating neurological disorders.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on its environmental impact and biodegradability, which are crucial for understanding its long-term effects when used in industrial applications.

  • Study Findings : Data indicates that while the compound exhibits significant biological activity, it also poses risks associated with chemical exposure, necessitating careful handling and usage guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)azepane
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.